N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
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Description
N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a useful research compound. Its molecular formula is C13H10N2O5 and its molecular weight is 274.232. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes likeNUDT5 , which plays a crucial role in hormone signaling in breast cancer cells .
Mode of Action
The compound interacts with its targets by binding to them. For instance, the compound NPD-12 , a similar N-(1,3-dioxoisoindolin-4-yl)acetamide derivative, showed a high molecular binding energy of -8.3 kcal/mol , indicating a strong interaction with the target . This interaction is more effective than the reference drug 5-FU, which has a binding energy of -4.6 kcal/mol .
Biochemical Pathways
Similar compounds have been found to block hormone signaling in breast cancer cells by inhibiting the enzyme nudt5 . This inhibition could potentially disrupt the normal functioning of these cells, leading to their death.
Pharmacokinetics
The synthesis of similar compounds has been reported to be green and eco-friendly , suggesting that they might have favorable pharmacokinetic properties.
Result of Action
The compound’s action results in the inhibition of target enzymes, leading to disruption of cellular processes. For example, similar compounds have demonstrated cytotoxic effects against MCF7 cells . Specifically, the compounds NPD-8 and NPD-12 were found to be the most active against these cells, with CC50 values of 16.14 ± 2.08 μM and 11.26 ± 1.158 μM, respectively .
Action Environment
The synthesis of similar compounds has been reported to be carried out in water, an environmentally friendly solvent , suggesting that these compounds might be stable and effective in aqueous environments.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-11-7-2-1-3-8(10(7)13(18)15-11)14-12(17)9-6-19-4-5-20-9/h1-3,6H,4-5H2,(H,14,17)(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPWGKRGVVNNFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.